Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a cyclohexylacetamido group, a p-tolyl substituent, and an ethyl ester moiety.
The compound’s synthesis and structural characterization likely rely on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
ethyl 5-[(2-cyclohexylacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-7-5-4-6-8-16)20(18)23(29)27(26-21)17-11-9-15(2)10-12-17/h9-12,14,16H,3-8,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPNRMYPRFUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3CCCCC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the p-Tolyl Group: This can be achieved through a substitution reaction using p-tolyl reagents.
Attachment of the Cyclohexylacetamido Group: This step involves the acylation of the intermediate compound with cyclohexylacetic acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thieno[3,4-d]pyridazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the thieno-pyridazine family, sharing core features with other heterocyclic derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Key Findings:
Receptor Specificity: Unlike 2-amino-3-benzoylthiophenes, which exhibit A1 adenosine receptor enhancement and antagonist activity at higher concentrations, the target compound’s cyclohexylacetamido group may confer selectivity for agonist conformations due to steric and hydrophobic interactions .
Safety and Handling: While safety data for the target compound are unavailable, structurally related thieno-pyridines (e.g., Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine) require standard laboratory precautions, suggesting similar handling protocols may apply .
Mechanistic Insights:
- Allosteric Modulation: The thiophene core in both the target compound and 2-amino-3-benzoylthiophenes may stabilize agonist-receptor conformations by slowing ligand dissociation, as observed in A1 receptor studies .
Biological Activity
Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (referred to as ECNP) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
ECNP has the molecular formula C₁₈H₁₈N₂O₃S and a molecular weight of 425.53 g/mol. Its structure features a thieno[3,4-d]pyridazine core, characterized by fused thiophene and pyridazine rings, along with an ethyl ester and an acetamido substituent that may enhance its biological activity and solubility.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions. This method allows for the generation of the thieno[3,4-d]pyridazine framework essential for its biological properties.
Biological Activity
Preliminary studies indicate that ECNP exhibits significant cytotoxic activity against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 range of 45–97 nM
- HCT-116 (Colon Cancer) : IC50 range of 6–99 nM
- HepG-2 (Liver Cancer) : IC50 range of 48–90 nM
These results suggest that ECNP may be a promising candidate for further development as an anticancer agent, particularly in targeting CDK2 pathways .
While specific mechanisms of action for ECNP remain largely unexplored, compounds with similar structures often interact with cellular pathways involved in cancer progression. The presence of the thieno[3,4-d]pyridazine moiety is thought to play a crucial role in these interactions, potentially influencing cell cycle regulation and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their notable features:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 5-amino-4-oxo-3-phenyl-thieno[3,4-d]pyridazine-1-carboxylate | Structure | Contains an amino group instead of an acetamido group; potential for different biological activity. |
| Ethyl 5-(2-methylacetamido)-4-oxo-thieno[3,4-d]pyridazine | Structure | Similar core structure but with a methyl group; may exhibit altered solubility and reactivity. |
| Ethyl 5-(2-bromophenyl)-thiazolo[3,2-a]pyrimidine | Structure | Different bicyclic system but shares some functional characteristics; used in antimicrobial studies. |
The unique combination of functional groups in ECNP may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that ECNP exhibits potent cytotoxic effects against MCF-7 and HCT-116 cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
- Neuroprotective Properties : ECNP has been investigated for its neuroprotective effects, with preliminary findings indicating potential benefits in neuroinflammatory models. Further research is needed to elucidate these effects and their mechanisms.
- CDK2 Targeting Compounds : The compound has been utilized in synthesizing novel CDK2 inhibitors, which are critical in regulating cell division and have implications in cancer treatment .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis typically involves sequential reactions: (i) constructing the thieno[3,4-d]pyridazine core via cyclization, (ii) introducing the 2-cyclohexylacetamido group via amide coupling, and (iii) esterification. Critical parameters include:
- Temperature control : Reactions often require anhydrous conditions and reflux (e.g., toluene at 110°C) to prevent hydrolysis of sensitive groups like the ester .
- Catalyst selection : Amide coupling may utilize coupling agents like HATU or DCC with DMAP to enhance yields .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization are essential to isolate high-purity intermediates .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
A combination of methods ensures structural validation:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., cyclohexyl protons at δ 1.0–2.1 ppm, p-tolyl aromatic signals at δ 7.2–7.4 ppm) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₈N₃O₄S: ~482.18 g/mol) .
- X-ray crystallography : Resolves 3D conformation, critical for studying interactions with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Reproducibility checks : Replicate experiments using standardized protocols (e.g., enzyme inhibition assays at fixed ATP concentrations) .
- Analytical validation : Re-analyze compound purity via HPLC before biological testing .
- Structural analogs : Compare activity with derivatives (e.g., replacing cyclohexyl with cyclopentyl or fluorophenyl groups) to isolate substituent effects .
Q. What methodologies are recommended for elucidating its mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) under varying inhibitor concentrations .
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s cyclohexyl group and hydrophobic enzyme pockets .
- Site-directed mutagenesis : Validate predicted binding residues (e.g., mutation of key cysteine or lysine residues in the target enzyme) .
Q. How do substituent modifications influence its pharmacokinetic properties?
Structural variants highlight critical trends:
- Cyclohexyl vs. smaller alkyl groups : Bulkier substituents like cyclohexyl enhance metabolic stability but reduce solubility (logP >3) .
- p-Tolyl group : Aromatic rings improve binding affinity to hydrophobic enzyme pockets but may increase plasma protein binding .
- Ester moiety : The ethyl ester can be hydrolyzed in vivo to a carboxylic acid, altering bioavailability .
Q. What in vitro models are suitable for preliminary pharmacokinetic analysis?
- Microsomal stability assays : Use liver microsomes (human/rat) to estimate metabolic clearance rates .
- Caco-2 permeability : Assess intestinal absorption potential via monolayer permeability assays .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies unbound fraction, critical for dose optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
